(2,2,4,4-Tetramethyloxetan-3-yl)methanamine
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Overview
Description
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is a heterocyclic compound with the molecular formula C8H17NO It is characterized by the presence of an oxetane ring substituted with four methyl groups and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with ammonia or an amine source under acidic or basic conditions to form the oxetane ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The oxetane ring’s strained structure may also play a role in its reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2,2,4,4-Tetramethyloxetan-3-yl)amine: Similar structure but lacks the methylene group.
(2,2,4,4-Tetramethyloxetan-3-yl)methanol: Contains a hydroxyl group instead of an amine group.
(2,2,4,4-Tetramethyloxetan-3-yl)acetic acid: Features a carboxylic acid group in place of the amine group.
Uniqueness
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is unique due to the presence of both the oxetane ring and the amine group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,2,4,4-tetramethyloxetan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(5-9)8(3,4)10-7/h6H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSLKAYZLFJGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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